REACTION_SMILES
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[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[Cl:1][c:2]1[cH:3][c:4]([CH:15]([c:16]2[cH:17][n:18][cH:19][cH:20][cH:21]2)[OH:22])[c:5]([NH:8][C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[cH:6][cH:7]1.[OH2:35].[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[Cl:1][c:2]1[cH:3][c:4]([C:15]([c:16]2[cH:17][n:18][cH:19][cH:20][cH:21]2)=[O:22])[c:5]([NH:8][C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC(C)(C)C(=O)Nc1ccc(Cl)cc1C(O)c1cccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Nc1ccc(Cl)cc1C(O)c1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1ccc(Cl)cc1C(=O)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |